molecular formula C8H10FNO B582720 1-(5-Amino-2-fluorophenyl)ethan-1-ol CAS No. 150295-25-3

1-(5-Amino-2-fluorophenyl)ethan-1-ol

Cat. No.: B582720
CAS No.: 150295-25-3
M. Wt: 155.172
InChI Key: GGLVPXOCSQMWKL-UHFFFAOYSA-N
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Description

1-(5-Amino-2-fluorophenyl)ethan-1-ol is an organic compound with the molecular formula C8H10FNO and a molecular weight of 155.17 g/mol . It is characterized by the presence of an amino group, a fluorine atom, and a hydroxyl group attached to a benzene ring. This compound is used as a building block in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Amino-2-fluorophenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, 1-(5-Amino-2-fluorophenyl)ethanone . This reduction can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reduction processes using similar reducing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-Amino-2-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be further reduced to form the corresponding amine.

    Substitution: The amino and fluorine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.

Major Products Formed

    Oxidation: 1-(5-Amino-2-fluorophenyl)ethanone

    Reduction: 1-(5-Amino-2-fluorophenyl)ethanamine

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-(5-Amino-2-fluorophenyl)ethan-1-ol has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes and lead to various effects, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Amino-2-fluorophenyl)ethan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on the benzene ring, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound in various fields of research and industry .

Biological Activity

1-(5-Amino-2-fluorophenyl)ethan-1-ol is a compound characterized by the presence of both an amino group and a hydroxyl group attached to a phenyl ring. This structural configuration suggests potential biological activities, particularly in pharmacological applications. The focus of this article is to explore the biological activity of this compound, including its antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

The chemical formula for this compound is C8H10FNO, and it has a molecular weight of approximately 159.17 g/mol. The presence of the fluorine atom may influence the compound's reactivity and biological interactions, as fluorination often enhances the lipophilicity and metabolic stability of organic compounds .

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of various derivatives related to this compound. While specific data on this compound is limited, related compounds with similar structures have shown significant antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (mg/mL)Target Organisms
2,6-Dipyrrolidino-1,4-dibromobenzene0.0039S. aureus, E. coli
Pyrrolidine Derivative A0.0195E. coli
Pyrrolidine Derivative B0.0048C. albicans

These findings suggest that similar compounds may exhibit comparable antimicrobial properties, indicating a potential avenue for further research into the activity of this compound against various pathogens .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of any new pharmacological agent. In vitro studies have been conducted using various cell lines to determine the IC50 values for related compounds.

Table 2: Cytotoxicity Data

Compound NameIC50 (µM)Cell Line
Triazole Derivative A>100MDA-MB-231
Triazole Derivative B98.08PC3

The data indicate that while some derivatives exhibit low cytotoxicity, further studies are required to establish a comprehensive safety profile for this compound .

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with various biological targets due to its functional groups. The amino group can participate in hydrogen bonding, enhancing interactions with biological macromolecules such as proteins and nucleic acids.

Case Study: Interaction with Bacterial Enzymes

In a case study examining similar compounds, it was noted that derivatives with amino and hydroxyl groups effectively inhibited bacterial enzymes critical for cell wall synthesis. This suggests that this compound could potentially disrupt bacterial growth through similar mechanisms .

Properties

IUPAC Name

1-(5-amino-2-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-5,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLVPXOCSQMWKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)N)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40666669
Record name 1-(5-Amino-2-fluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40666669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150295-25-3
Record name 1-(5-Amino-2-fluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40666669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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